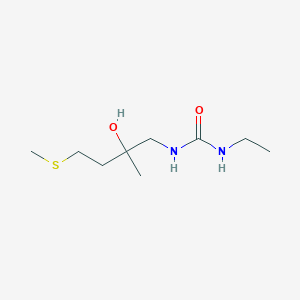

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-), a hydroxy group (-OH), a methylthio group (-SCH3), and an ethyl group (-CH2CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the urea group could result in hydrogen bonding, which would influence the compound’s physical properties and reactivity .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the urea, hydroxy, and methylthio groups. For example, the hydroxy group could participate in condensation or substitution reactions, and the urea group could undergo hydrolysis. The methylthio group could also be involved in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the hydroxy group could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Antiarrhythmic and Hypotensive Properties : A study by Chalina, Chakarova, and Staneva (1998) explored the synthesis of new 1,3-disubstituted ureas and evaluated their in vivo antiarrhythmic and hypotensive properties. One compound exhibited strong hypotensive action, and others showed antiarrhythmic activity.

Inhibition of Enzymes : A study by Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition of carbonic anhydrase and cholinesterase enzymes. They demonstrated effective inhibition profiles.

Electron Transport Layer in Solar Cells : Urea-doped ZnO films were investigated as an electron transport layer in polymer solar cells by Wang et al. (2018). Urea helped to passivate defects, resulting in enhanced charge extraction efficiency and improved solar cell performance.

Metabolite Identification in Designer Drugs : Zaitsu et al. (2009) identified specific metabolites of designer drugs in human urine, revealing major metabolic pathways including demethylenation followed by O-methylation.

Urea Synthesis from Carboxylic Acids : The study by Thalluri et al. (2014) presented a method for synthesizing ureas from carboxylic acids, highlighting good yields without racemization under milder conditions.

Inhibition of Human Immunodeficiency Virus : Research by Baba et al. (1991) discovered that certain uracil analogues, similar in structure to urea derivatives, are potent inhibitors of HIV-1 replication in various cell cultures.

Effective Extraction of Pt(IV) : Ueda et al. (2021) investigated the use of a urea derivative for the extraction of Pt(IV) from HCl solutions, finding it to be highly effective and selective.

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-ethyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c1-4-10-8(12)11-7-9(2,13)5-6-14-3/h13H,4-7H2,1-3H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHPJOIHFAVTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C)(CCSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2729240.png)

![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)